Romifidinhydrochlorid

Übersicht

Beschreibung

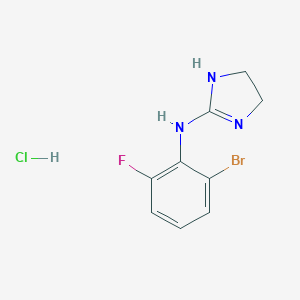

Romifidine hydrochloride is a veterinary drug primarily used as a sedative in large animals, especially horses. It is structurally similar to clonidine and acts as an agonist at the α2 adrenergic receptor subtype . This compound is not approved for human use but is widely utilized in veterinary medicine for its sedative and analgesic properties .

Wissenschaftliche Forschungsanwendungen

Romifidinhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Veterinärmedizin: Es wird als Sedativum und Analgetikum bei Pferden und anderen großen Tieren eingesetzt.

Pharmakologische Studien: Forscher untersuchen seine Auswirkungen auf α2-Adrenorezeptoren, um seine sedativen und analgetischen Mechanismen zu verstehen.

Stress- und Stoffwechselforschung: Studien haben seine Auswirkungen auf stressbedingte Hormone und den Energiestoffwechsel bei Tieren untersucht.

Vergleichende Studien: Es wird in vergleichenden Studien mit anderen Sedativa verwendet, um Wirksamkeit und Nebenwirkungen zu bewerten.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es als Agonist am α2-Adrenorezeptor-Subtyp wirkt. Diese Interaktion führt zur Hemmung der Noradrenalin-Freisetzung, was zu Sedierung und Analgesie führt. Die molekularen Ziele umfassen das zentrale Nervensystem und periphere α2-Adrenorezeptoren, die verschiedene physiologische Reaktionen wie Herzfrequenz und Blutdruck modulieren .

Wirkmechanismus

Target of Action

Romifidine hydrochloride, commonly known as Romifidine, is primarily used as a sedative in veterinary medicine, especially in large animals like horses . The primary target of Romifidine is the α2 adrenergic receptor subtype . This receptor plays a crucial role in the central nervous system, where it mediates the sedative effects of Romifidine.

Mode of Action

Romifidine acts as an agonist at the α2 adrenergic receptor subtype . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Romifidine binds to the α2 adrenergic receptor, triggering a response that leads to sedation.

Pharmacokinetics

The pharmacokinetics of Romifidine have been studied in horses . After intravenous administration, the plasma concentration-vs.-time curve was best described by a two-compartmental model. The terminal elimination half-life (t1/2β) was 138.2 minutes, and the systemic clearance (Cl) was 32.4 mL·min/kg . These properties suggest that Romifidine has a relatively long duration of action, which is consistent with its use as a sedative in veterinary medicine.

Result of Action

The administration of Romifidine results in significant sedation, as well as a reduction in heart rate and cardiac index . It also causes an increase in mean arterial pressure . These effects are consistent with the drug’s action as an α2 adrenergic receptor agonist.

Biochemische Analyse

Biochemical Properties

Romifidine hydrochloride acts as an agonist at the alpha-2 adrenergic receptor subtype. This interaction leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to a decrease in the release of neurotransmitters such as norepinephrine . Romifidine hydrochloride also interacts with other biomolecules, including various enzymes and proteins involved in signal transduction pathways .

Cellular Effects

Romifidine hydrochloride influences various cellular processes by binding to alpha-2 adrenergic receptors on the cell surface. This binding results in the inhibition of adenylate cyclase, leading to reduced cAMP levels and decreased neurotransmitter release. The compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can cause a decrease in heart rate and respiratory rate, as well as alterations in gastrointestinal motility .

Molecular Mechanism

At the molecular level, romifidine hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors. This binding inhibits adenylate cyclase, reducing cAMP levels and decreasing neurotransmitter release. The compound also affects the activity of various enzymes and proteins involved in signal transduction pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of romifidine hydrochloride can change over time. The compound has a relatively long half-life, leading to prolonged sedation and analgesia in animals. Studies have shown that romifidine hydrochloride can cause significant reductions in heart rate and cardiac output, as well as increases in mean arterial pressure. These effects are correlated with the plasma concentration of the drug and can last for several hours .

Dosage Effects in Animal Models

The effects of romifidine hydrochloride vary with different dosages in animal models. At lower doses, the compound produces mild sedation and analgesia, while higher doses result in more profound sedation and analgesia. High doses can also lead to adverse effects such as bradycardia, respiratory depression, and gastrointestinal disturbances. It is important to monitor animals closely when administering romifidine hydrochloride, especially at higher doses .

Metabolic Pathways

Romifidine hydrochloride is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites. The compound is degraded by cleavage at the imidazoline ring, leading to the formation of metabolites such as STH 2324 and ESR 1235. These metabolites are then excreted via the kidneys .

Transport and Distribution

Romifidine hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream and distributed to different tissues, where it binds to alpha-2 adrenergic receptors. The distribution of romifidine hydrochloride is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of romifidine hydrochloride is primarily at the cell membrane, where it binds to alpha-2 adrenergic receptors. This binding leads to the inhibition of adenylate cyclase and subsequent changes in cellular function. The compound may also undergo post-translational modifications that affect its activity and localization within specific cellular compartments .

Vorbereitungsmethoden

Die Synthese von Romifidinhydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Imidazolin-Grundstruktur. Die Syntheseroute umfasst in der Regel:

Bildung des Imidazolinrings: Dies wird durch die Reaktion eines geeigneten Amins mit einer Nitrilverbindung unter sauren Bedingungen erreicht.

Bromierung und Fluorierung: Der aromatische Ring wird anschließend bromiert und fluoriert, um die notwendigen Substituenten einzuführen.

Hydrochloridbildung: Der letzte Schritt umfasst die Umwandlung der freien Base in ihr Hydrochloridsalz durch Behandlung mit Salzsäure.

Industrielle Produktionsverfahren beinhalten oft die Optimierung dieser Schritte, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei die Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl sorgfältig kontrolliert werden .

Analyse Chemischer Reaktionen

Romifidinhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Diese Reaktion kann am Imidazolinring auftreten und zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können die Brom- und Fluorsubstituenten am aromatischen Ring verändern.

Substitution: Nucleophile Substitutionsreaktionen können die Halogenatome durch andere funktionelle Gruppen ersetzen und die Eigenschaften der Verbindung verändern.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Thiole. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Romifidinhydrochlorid ähnelt anderen α2-Adrenorezeptoragonisten wie:

Clonidin: Wird in der Humanmedizin bei Bluthochdruck und bestimmten psychiatrischen Erkrankungen eingesetzt.

Xylazin: Ein weiteres veterinärmedizinisches Sedativum mit ähnlichen Anwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Detomidin: Wird in der Veterinärmedizin mit einer längeren Wirkdauer im Vergleich zu Romifidin eingesetzt.

This compound ist einzigartig in seiner ausgewogenen sedativen und analgetischen Wirkung, was es besonders für die Anwendung bei großen Tieren geeignet macht, bei denen eine verlängerte Sedierung ohne übermäßige Ataxie gewünscht wird .

Eigenschaften

IUPAC Name |

N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXVSIWCVTYYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216102 | |

| Record name | Romifidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65896-14-2 | |

| Record name | Romifidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Romifidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROMIFIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LQ6RS0TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does romifidine hydrochloride exert its sedative effects?

A: Romifidine hydrochloride acts as an α2-adrenoceptor agonist. [, , , ] This means it binds to α2-adrenergic receptors, primarily found in the central and peripheral nervous systems. This binding inhibits the release of norepinephrine, a neurotransmitter responsible for alertness and sympathetic nervous system activity. [, , ] This ultimately leads to sedation, analgesia, and muscle relaxation. [, , , ]

Q2: How does the duration of sedation induced by romifidine hydrochloride compare to other α2-adrenoceptor agonists like xylazine and detomidine?

A: Studies using accelerometry to assess movement patterns in horses suggest that romifidine hydrochloride (0.04 mg/kg, IV) induces more prolonged sedative effects compared to equipotent doses of xylazine (0.5 mg/kg, IV) and detomidine (0.01 mg/kg, IV). [] This difference in duration of action could be attributed to variations in their pharmacokinetic profiles, specifically their elimination half-lives.

Q3: Does romifidine hydrochloride affect cardiovascular function in horses?

A: Yes, research indicates that romifidine hydrochloride administration can impact cardiovascular parameters in horses. For instance, intravenous administration of romifidine (80 μg/kg) was observed to significantly reduce both heart rate and cardiac index while simultaneously elevating mean arterial pressure. [] These effects are consistent with the pharmacological actions of α2-adrenoceptor agonists. Additionally, echocardiographic studies have shown that romifidine, alongside detomidine, can influence heart function and echocardiographic measurements of heart dimensions, even potentially increasing the occurrence of valvular regurgitation. []

Q4: Can romifidine hydrochloride be used effectively in combination with other analgesics?

A: Yes, romifidine hydrochloride is frequently combined with other analgesics, particularly butorphanol tartrate, to enhance sedation and analgesia in horses. [, ] Studies have shown that the combination of romifidine and butorphanol can effectively manage pain and facilitate procedures such as standing elective bilateral laparoscopic ovariectomy in mares. [] Notably, this combination provided comparable sedation scores to detomidine but may be associated with less ataxia and head drop. []

Q5: How does romifidine hydrochloride affect intraocular pressure (IOP) in horses?

A: Romifidine hydrochloride has been observed to significantly decrease IOP in both clinically normal horses and those with incidental ophthalmic findings. [] Following intravenous administration of romifidine (75 μg/kg), a consistent reduction in IOP was noted in both eyes across different time points. [] The most significant decline (16.7%) occurred 15 minutes post-sedation, highlighting its potential implications for ophthalmic procedures in horses. []

Q6: What is the pharmacokinetic profile of romifidine hydrochloride in horses?

A: Following intravenous administration, romifidine hydrochloride exhibits a two-compartmental pharmacokinetic model in horses. [] A study using a sensitive liquid chromatography-mass spectrometry method determined a terminal elimination half-life (t1/2β) of 138.2 minutes, a central compartment volume (Vc) of 1.89 L/kg, and a peripheral compartment volume (V2) of 2.57 L/kg. [] The study observed a maximum plasma concentration (Cmax) of 51.9 ng/mL at 4 minutes post-administration and calculated a systemic clearance (Cl) of 32.4 mL·min/kg. [] Importantly, the decline in cardiovascular and sedative effects correlated with the decline in plasma romifidine concentration. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)

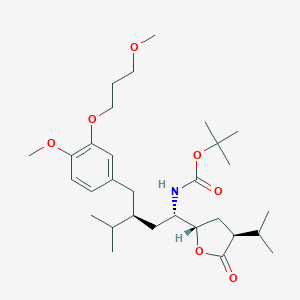

![tert-butyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4R)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate](/img/structure/B132600.png)

![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)

![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)